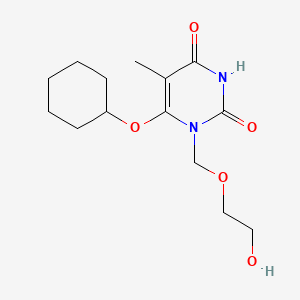

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl-

Description

The compound "2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl-" is a pyrimidinedione derivative characterized by three key substituents:

- Position 1: A (2-hydroxyethoxy)methyl group (-CH₂-O-CH₂CH₂OH), which enhances hydrophilicity due to the hydroxyl moiety.

- Position 5: A methyl group (-CH₃), contributing steric bulk and stability.

- Position 6: A cyclohexyloxy group (-O-C₆H₁₁), a bulky, lipophilic substituent that may influence binding interactions in biological systems.

The compound shares a pyrimidinedione core (C₄H₄N₂O₂) common to uracil derivatives, with modifications tailored to optimize solubility and target affinity.

Properties

CAS No. |

131194-01-9 |

|---|---|

Molecular Formula |

C14H22N2O5 |

Molecular Weight |

298.33 g/mol |

IUPAC Name |

6-cyclohexyloxy-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H22N2O5/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h11,17H,2-9H2,1H3,(H,15,18,19) |

InChI Key |

XAYVVJOKXOCCKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)COCCO)OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the cyclohexyloxy group and the hydroxyethoxy methyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinedione derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Analysis

Tables for Comparative Analysis

Table 1: Substituent Impact on Key Properties

Biological Activity

The compound 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- (CAS Number: 131194-01-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article aims to synthesize existing literature regarding its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.34 g/mol. The structure consists of a pyrimidinedione core with cyclohexyloxy and hydroxyethoxy substituents which are critical for its biological activity.

Research indicates that this compound functions primarily as an antiviral agent , particularly against HIV-1 . Its mechanism involves dual inhibition of the reverse transcriptase (RT) enzyme, specifically targeting both the polymerase (pol) and RNase H activities. This dual action is significant as it enhances the compound's efficacy in preventing viral replication.

Key Findings:

- Antiviral Activity : Studies have shown that analogues of this compound exhibit potent antiviral activity in the low nanomolar to submicromolar range without cytotoxic effects at concentrations up to 100 μM .

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure, such as the introduction of cyclohexyl groups at specific positions, have been linked to increased antiviral potency .

Efficacy in Case Studies

Several studies have evaluated the biological activity of this compound through various assays:

- Antiviral Assays : In one study, compounds structurally related to the pyrimidinedione demonstrated EC50 values ranging from 26 nM to 59 nM against HIV-1 strains. Notably, compound 4a exhibited an EC50 of 26 nM, comparable to known non-nucleoside reverse transcriptase inhibitors (NNRTIs) like compound 14 , which had an EC50 of 11 nM .

- Cytotoxicity Assessment : The same studies reported minimal cytotoxicity across tested concentrations, indicating a favorable therapeutic profile for these compounds in cell cultures .

- Biochemical Assays : Biochemical evaluations revealed that the most active analogues also showed high potency against RT pol with IC50 values similar to established NNRTIs .

Data Table: Biological Activity Overview

| Compound | Target Virus | EC50 (nM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 4a | HIV-1 | 26 | >100 | >3.85 |

| 4c | HIV-1 | 59 | >100 | >1.69 |

| Control | NNRTI | 11 | 58 | <5.27 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.